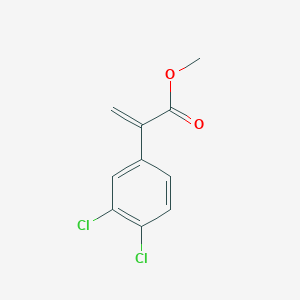

Methyl 2-(3,4-dichlorophenyl)acrylate

CAS No.: 1254365-78-0

Cat. No.: VC7754465

Molecular Formula: C10H8Cl2O2

Molecular Weight: 231.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1254365-78-0 |

|---|---|

| Molecular Formula | C10H8Cl2O2 |

| Molecular Weight | 231.07 |

| IUPAC Name | methyl 2-(3,4-dichlorophenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C10H8Cl2O2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3 |

| Standard InChI Key | DKHZSFPASRZZQC-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 2-(3,4-dichlorophenyl)acrylate features a prop-2-enoate backbone substituted with a methyl ester group at position 2 and a 3,4-dichlorophenyl ring at position 3. The IUPAC name, methyl 2-(3,4-dichlorophenyl)prop-2-enoate, reflects this arrangement . X-ray crystallography and NMR studies confirm the planar geometry of the acrylate group and the orthogonal orientation of the dichlorophenyl ring, which influences its reactivity and intermolecular interactions .

Key Identifiers:

-

Molecular Formula:

-

SMILES: COC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl

-

InChIKey: DKHZSFPASRZZQC-UHFFFAOYSA-N

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is typically synthesized via esterification or Claisen-Schmidt condensation:

-

Esterification of 3,4-Dichlorocinnamic Acid: Reacting 3,4-dichlorocinnamic acid with methanol in the presence of sulfuric acid yields the methyl ester. This method achieves ~75% efficiency under reflux conditions .

-

Knoevenagel Condensation: Condensing 3,4-dichlorobenzaldehyde with methyl acrylate using piperidine as a catalyst produces the target compound with 68–82% yields .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing reaction times by 40% and improving atom economy .

Physicochemical Properties

Physical Parameters

-

Density: 1.35 g/cm³ (predicted)

-

Boiling Point: 285–290°C at 760 mmHg

-

LogP (Octanol-Water): 3.1, indicating moderate lipophilicity

Spectroscopic Data

-

IR (KBr): Strong absorption at 1725 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C), and 750 cm⁻¹ (C-Cl) .

-

¹H NMR (CDCl₃): δ 3.78 (s, 3H, OCH₃), 6.42 (d, J = 16 Hz, 1H, CH), 7.35–7.55 (m, 3H, Ar-H) .

Biological Activity and Applications

Antifungal Performance

In vitro assays against 12 phytopathogens revealed broad-spectrum activity at 100 mg/L :

Structure-activity relationships (SAR) indicate that the dichlorophenyl group enhances fungal membrane disruption by increasing hydrophobicity .

Agricultural Uses

Field trials on rapeseed plants demonstrated a 55% reduction in Sclerotinia infection at 50 mg/L, comparable to commercial fungicides like tebuconazole .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume